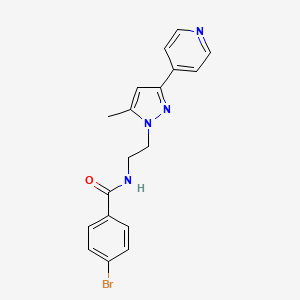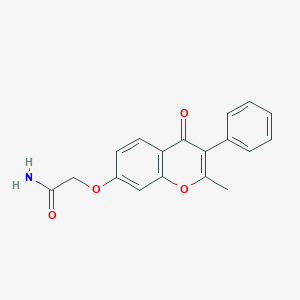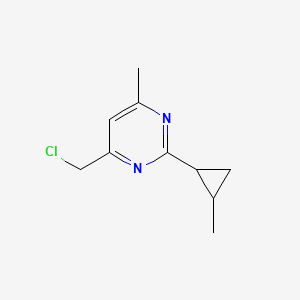![molecular formula C18H25ClN2O2 B3004062 [4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride CAS No. 2418667-60-2](/img/structure/B3004062.png)
[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The molecular weight of a similar compound, 4-(Aminomethyl)piperidine, is 114.19 .Chemical Reactions Analysis
Piperidines can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . They can also participate in multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For a similar compound, 4-(Aminomethyl)piperidine, the refractive index is 1.49, the boiling point is 200 °C, and the melting point is 25 °C .Applications De Recherche Scientifique
Synthetic Approaches and Chemical Properties
- Luo and Naguib (2012) developed a synthetic approach for a related compound, a selective CB2 receptor agonist, which highlights the complexity involved in synthesizing such chemicals and their potential use in in vivo studies (Luo & Naguib, 2012).
- The synthesis of structurally related compounds often involves complex processes such as palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions, chemical resolution, and Wolf–Kishner reactions, showcasing the compound's relevance in advanced chemical synthesis and pharmacological studies.
Structural and Molecular Analysis
- Several studies focus on the structural and molecular analysis of compounds structurally related to [4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone hydrochloride. These studies provide insights into the molecular structure, stability, and potential interactions of similar compounds, which could inform further research on the compound (Karthik et al., 2021).
- Techniques such as X-ray diffraction, Hirshfeld surface analysis, and thermal properties assessment are commonly used in these studies, demonstrating the compound's significance in the field of crystallography and material science.
Potential Biological Activities
- Research into compounds with similar structures indicates potential biological activities, including antimicrobial properties and receptor interactions. This suggests possible applications in developing new therapeutic agents or studying receptor-ligand interactions in biological systems (Patel, Agravat, & Shaikh, 2011).
- The study of these compounds in relation to specific receptors, such as CB2 receptors, and their antimicrobial effects demonstrates their potential application in pharmacological and biochemical research.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Piperidine derivatives have a wide range of applications in the pharmaceutical industry, and there is ongoing research into their synthesis and pharmacological applications . Future research could explore new synthesis methods, potential biological targets, and therapeutic applications for this specific compound.
Propriétés
IUPAC Name |
[4-(2-aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.ClH/c1-12-9-15-16(11-22-17(15)10-13(12)2)18(21)20-7-4-14(3-6-19)5-8-20;/h9-11,14H,3-8,19H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHRBQIOFIQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C2C(=O)N3CCC(CC3)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid](/img/structure/B3003980.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B3003981.png)


![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003985.png)


![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003991.png)



![6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3004000.png)

